2-isopropoxy-4-(4-methylphenyl)-6-phenylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 2-isopropoxy-4-(4-methylphenyl)-6-phenylpyrimidine, typically involves the cyclization of N-substituted formamidines or the reaction of β-ketoesters with guanidine hydrochloride. These methods allow for the introduction of various substituents at different positions on the pyrimidine ring, tailoring the compound's physical and chemical properties for specific applications (Chhabria et al., 2007); (Radhakrishnan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated through various spectroscopic techniques, including NMR and IR spectroscopy, which reveal the presence of functional groups and their arrangement. X-ray crystallography provides detailed insights into the compound's three-dimensional structure, including hydrogen bonding and pi-stacking interactions, crucial for understanding its reactivity and interaction with biological targets (Glidewell et al., 2003).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which can modify the phenoxyl group or other substituents on the pyrimidine ring. These reactions are essential for further functionalization of the compound, enabling the synthesis of more complex derivatives with desired biological activities (Yamanaka, 1959).
Physical Properties Analysis
The physical properties of 2-isopropoxy-4-(4-methylphenyl)-6-phenylpyrimidine and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for the compound's application in medicinal chemistry, affecting its bioavailability, stability, and formulation (Akbas et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are determined by the functional groups present in the pyrimidine derivatives. Studies on the reactivity and mechanisms of reactions provide valuable information for designing new compounds with enhanced biological activities or specific functions (Brown & Waring, 1977).
properties
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14(2)23-20-21-18(16-7-5-4-6-8-16)13-19(22-20)17-11-9-15(3)10-12-17/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKHOZWRWSJGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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